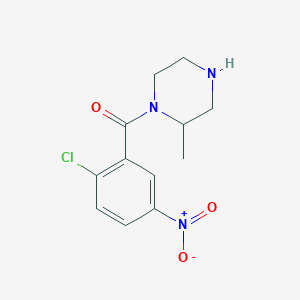

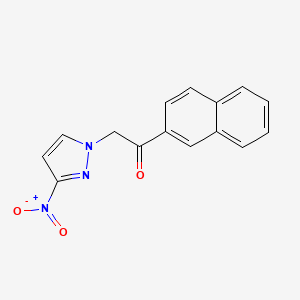

2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

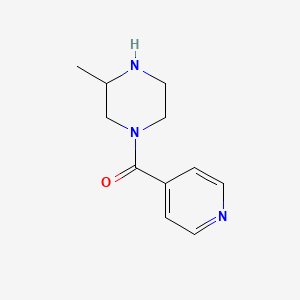

2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (DBTNPE) is an organic compound that has gained significant attention in recent years due to its versatile applications in various scientific fields. It is a highly reactive molecule that can be used as a reagent in organic synthesis, as a catalyst in certain reactions, and in the development of novel drugs. DBTNPE is also known for its ability to act as an antioxidant and anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

Triazole Derivatives: A Patent Review

Triazole derivatives have been extensively studied for their broad range of biological activities. The synthesis and biological evaluation of these compounds have led to their incorporation in various therapeutic agents. Their applications span anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, emphasizing the need for efficient, green chemistry-focused synthesis methods. This review highlights the importance of finding new prototypes against resistant bacteria and neglected diseases, underscoring the continuous demand for novel triazole derivatives in addressing global health challenges (Ferreira et al., 2013).

Novel Brominated Flame Retardants

The review on novel brominated flame retardants, including triazole derivatives, discusses their occurrence in indoor air, dust, consumer goods, and food. It highlights the environmental and health implications of these compounds, emphasizing the need for more research on their occurrence, environmental fate, and toxicity. This review demonstrates the dual role of triazole derivatives as both flame retardants and compounds of potential toxicological concern, pointing to the critical balance between their industrial applications and environmental health impacts (Zuiderveen et al., 2020).

Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles

This review explores the diverse synthetic routes for the synthesis of 1,4-disubstituted 1,2,3-triazoles, underscoring the biological importance of 1,2,3-triazole compounds. The focus on copper and non-copper catalysts, different solvents, and substrates highlights the versatility of triazole derivatives in drug discovery and the development of new biologically active compounds. The review underscores the significant interest in triazole derivatives for their wide range of biological activities, further supporting the potential applications of specific triazole compounds like 2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one in scientific research and pharmaceutical development (Kaushik et al., 2019).

Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol

The review on 2,4,6-tribromophenol, a compound structurally related to the broader category of brominated and nitro-substituted phenyl derivatives, summarizes its occurrence, toxicokinetics, and toxicodynamics in the environment. This compound serves as an intermediate in the synthesis of brominated flame retardants and highlights the ubiquity and toxicological concerns of brominated compounds in the environment. The review emphasizes the need for more research on the environmental impact and health risks of such compounds, indirectly relating to the environmental and health implications of triazole derivatives and their brominated counterparts (Koch & Sures, 2018).

Eigenschaften

IUPAC Name |

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N4O3/c11-9-13-10(12)15(14-9)5-8(17)6-2-1-3-7(4-6)16(18)19/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALZIFOAXNXGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)

amine hydrochloride](/img/structure/B6362665.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)